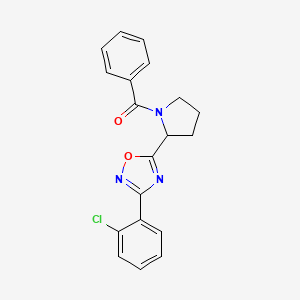
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPO is a heterocyclic compound that contains a pyrrolidin-2-yl group, a chlorophenyl group, and an oxadiazole group. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the expression of several oncogenes (genes that promote cancer growth) and to activate several tumor suppressor genes (genes that inhibit cancer growth). 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.
Biochemical and Physiological Effects:
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory activity, antioxidant activity, and antimicrobial activity. 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to modulate the immune system, by increasing the production of cytokines (proteins that regulate immune responses) and by activating immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and for developing new cancer therapies. Another advantage of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its potential toxicity, which can limit its use in certain experiments. Additionally, 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One promising direction is the development of new cancer therapies based on 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Researchers are currently exploring the use of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in combination with other anti-cancer drugs to enhance its anti-cancer activity. Another future direction is the exploration of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole's potential applications in other areas of scientific research, such as immunology and microbiology. Additionally, researchers are working to develop new synthesis methods for 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form 2-chlorobenzoylpyrrolidine, followed by the reaction of this intermediate with hydrazine hydrate to form 5-(1-benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This synthesis method has been well-established in the literature and has been used by many researchers to prepare 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole for their studies.
Wissenschaftliche Forschungsanwendungen
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is in the field of cancer research. 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-10-5-4-9-14(15)17-21-18(25-22-17)16-11-6-12-23(16)19(24)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZDNUVEYGNEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


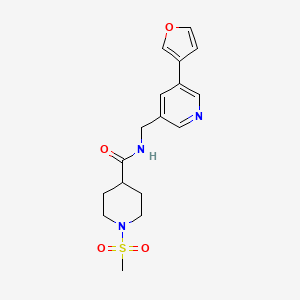

![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)


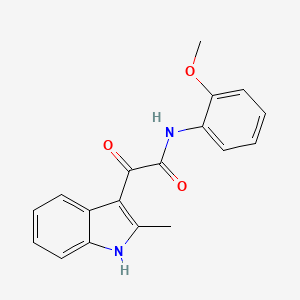
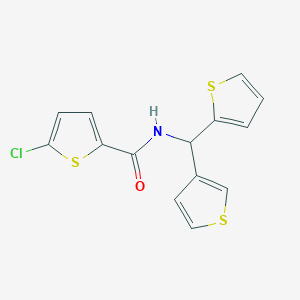
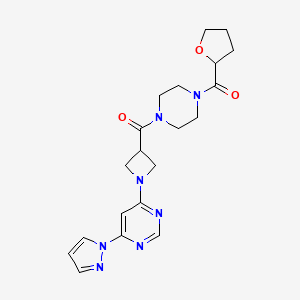


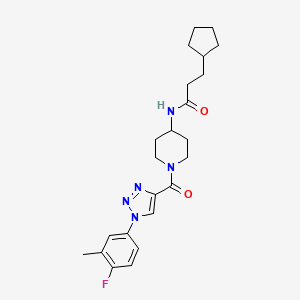

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)